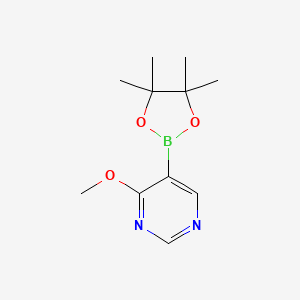![molecular formula C22H28N2O3S B2571426 1-(Diphenylmethyl)-3-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea CAS No. 2320686-24-4](/img/structure/B2571426.png)
1-(Diphenylmethyl)-3-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diphenylmethyl)-3-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a diphenylmethyl group, a thian ring, and a hydroxyethoxy group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(Diphenylmethyl)-3-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of diphenylmethylamine with an isocyanate derivative to form a urea linkage. The thian ring is then introduced through a series of substitution reactions, followed by the addition of the hydroxyethoxy group under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
1-(Diphenylmethyl)-3-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thian ring, using reagents like sodium hydride or alkyl halides.
Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield amine and isocyanate derivatives.
Aplicaciones Científicas De Investigación
1-(Diphenylmethyl)-3-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Industry: It is used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Diphenylmethyl)-3-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, particularly those involved in oxidative stress and inflammation. It may also interact with cellular receptors, leading to changes in cell signaling pathways and gene expression. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating key biological processes.
Comparación Con Compuestos Similares
1-(Diphenylmethyl)-3-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea can be compared with other similar compounds, such as:
1-(Diphenylmethyl)-4-methylpiperazine: This compound has a similar diphenylmethyl group but differs in the presence of a piperazine ring instead of a thian ring.
1-(Diphenylmethyl)-3-(2-hydroxyethoxy)urea: This compound lacks the thian ring and has a simpler structure.
1-(Diphenylmethyl)-3-{[4-(2-methoxyethoxy)thian-4-yl]methyl}urea: This compound has a methoxyethoxy group instead of a hydroxyethoxy group, leading to different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
1-benzhydryl-3-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c25-13-14-27-22(11-15-28-16-12-22)17-23-21(26)24-20(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,20,25H,11-17H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZMNRCESUHDCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-iodobenzenesulfonamide](/img/structure/B2571344.png)
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2571345.png)



![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide](/img/structure/B2571351.png)
![2-[Azetidin-3-yl(methyl)amino]acetic acid;dihydrochloride](/img/structure/B2571353.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2571355.png)





